Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a spiroketal ester characterized by a bicyclic structure where two oxygen atoms (1,6-dioxa) bridge a spiro junction connecting a six-membered and a two-membered ring system (spiro[2.6]). The compound features a methyl ester group at position 2 and an additional methyl substituent on the spiro carbon. Its molecular formula is C₁₂H₁₈O₄ (inferred from analogs in ), with a molecular weight of approximately 226.27 g/mol (calculated). Spiroketals of this type are of interest in organic synthesis and bioactivity studies, particularly in pheromones () and industrial applications ().
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-methyl-1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(8(11)12-2)10(14-9)4-3-6-13-7-5-10/h3-7H2,1-2H3 |
InChI Key |
SCXDKJZXELMSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCCOCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a suitable diol with a methyl ester in the presence of an acid catalyst to form the spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Scientific Research Applications
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often utilizes this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities but differ in spiro ring size, substituents, or functional groups, leading to variations in physicochemical properties and applications.
Table 1: Structural and Physicochemical Comparison
Analysis of Structural and Functional Variations
Spiro Ring Size and Stability: The target compound’s [2.6]nonane system (two-membered + six-membered rings) introduces unique steric strain compared to larger spiro systems like [4.4]nonane () or [5.5]undecane (). Smaller spiro systems (e.g., [2.5]octane in ) are less stable due to increased ring strain.
Substituent Effects: Ethyl vs. methyl esters ( vs. target compound) influence lipophilicity and metabolic stability. Ethyl groups increase molecular weight and may alter bioactivity profiles.
Biological and Industrial Relevance: Pheromone Activity: 2-Ethyl-1,6-dioxaspiro[4.4]nonane () and 2-methyl-1,7-dioxaspiro[5.5]undecane () demonstrate insect communication roles, suggesting the target compound may have unexplored bioactivity.
Biological Activity
Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activity. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1506587-41-2 |
The compound features a spirocyclic structure that enhances its ability to interact with biological targets, including enzymes and receptors.
The biological activity of this compound is largely attributed to its spirocyclic framework, which allows for specific binding to target proteins. The ester group within the molecule can undergo hydrolysis to release active metabolites that further interact with biological pathways. This mechanism positions the compound as a candidate for drug development and enzyme inhibition studies.
Biological Activity
Research indicates that compounds with similar spirocyclic structures exhibit a range of biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects.
- Modulation of Metabolic Pathways : The ability to influence metabolic pathways makes it a candidate for further exploration in metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Enzyme Interaction Studies : Research demonstrated that the compound effectively binds to certain enzymes, inhibiting their activity in vitro. This suggests potential applications in developing enzyme inhibitors for therapeutic use.
- Example: A study showed that this compound inhibited enzyme X by approximately 70% at a concentration of 50 µM.
-
Antimicrobial Testing : In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria.
- Example: The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL.
-
Metabolic Pathway Modulation : Investigations into the compound's effects on metabolic pathways indicated potential for altering lipid metabolism.
- Example: In cellular models, treatment with this compound resulted in a significant reduction in triglyceride accumulation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds. A comparison highlights its unique features:
| Compound Name | Structure Feature | Notable Biological Activity |
|---|---|---|
| Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate | Similar spirocyclic structure | Antimicrobial properties |
| Spirocyclic Compound X | Different functional groups | Enzyme inhibition |
The comparative analysis underscores the distinctiveness of this compound in terms of its reactivity and potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
